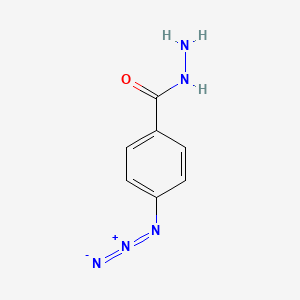

Benzoic acid, 4-azido-, hydrazide

CAS No.: 63296-32-2

Cat. No.: VC3848406

Molecular Formula: C7H7N5O

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63296-32-2 |

|---|---|

| Molecular Formula | C7H7N5O |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 4-azidobenzohydrazide |

| Standard InChI | InChI=1S/C7H7N5O/c8-10-7(13)5-1-3-6(4-2-5)11-12-9/h1-4H,8H2,(H,10,13) |

| Standard InChI Key | YRLKXQVDEQEYSN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)NN)N=[N+]=[N-] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NN)N=[N+]=[N-] |

Introduction

Chemical Structure and Fundamental Properties

Benzoic acid, 4-azido-, hydrazide belongs to the class of substituted benzohydrazides, with the systematic IUPAC name 4-azidobenzohydrazide. Its molecular formula is C₇H₇N₅O, and it has a molecular weight of 177.16 g/mol. The compound’s structure integrates three key functional groups:

-

Azido group (-N₃): Imparts photolytic and thermal reactivity, enabling click chemistry applications.

-

Hydrazide (-CONHNH₂): Facilitates condensation reactions with carbonyl compounds to form hydrazones.

-

Aromatic ring: Provides a rigid scaffold for electronic modulation via substitution effects.

Table 1: Key Physicochemical Properties

The azido group’s electron-withdrawing nature polarizes the aromatic ring, enhancing the electrophilicity of the hydrazide group for nucleophilic attacks . This electronic configuration underpins the compound’s versatility in synthetic applications.

Synthesis Methods and Optimization

Primary Synthetic Route

The synthesis of 4-azidobenzohydrazide typically proceeds via a four-step sequence starting from 4-aminobenzoic acid :

-

Diazotization: Treatment of 4-aminobenzoic acid with sodium nitrite (NaNO₂) in sulfuric acid (H₂SO₄) at 0°C generates the diazonium salt intermediate.

-

Azidation: Subsequent reaction with sodium azide (NaN₃) replaces the diazo group with an azido moiety, yielding 4-azidobenzoic acid.

-

Esterification: Conversion of the carboxylic acid to an ethyl ester using ethanol and catalytic sulfuric acid.

-

Hydrazide Formation: Reaction with hydrazine hydrate (NH₂NH₂·H₂O) under reflux conditions replaces the ester group with a hydrazide.

Critical Reaction Conditions:

-

Diazotization requires strict temperature control (0–5°C) to prevent premature decomposition.

-

Azidation benefits from aqueous reaction media to mitigate side reactions.

-

Hydrazide formation achieves optimal yields in ethanol at 60–80°C for 6–8 hours .

Table 2: Comparative Synthesis Protocols

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄, 0°C, 1 h | 85 | |

| Azidation | NaN₃, H₂O, RT, 1 h | 78 | |

| Hydrazide Formation | NH₂NH₂·H₂O, EtOH, reflux, 6 h | 92 |

Applications in Scientific Research

Antimicrobial Agent Development

4-Azidobenzohydrazide serves as a precursor for Schiff bases and hydrazones, which exhibit broad-spectrum antimicrobial activity. A 2024 study synthesized 4-azido-N'-(benzylidene)benzohydrazides and evaluated their efficacy against bacterial and fungal strains :

-

Gram-positive bacteria: Staphylococcus aureus (MIC: 12.5 µg/mL).

-

Gram-negative bacteria: Escherichia coli (MIC: 25 µg/mL).

-

Fungi: Candida albicans (MIC: 50 µg/mL).

The antimicrobial mechanism involves disruption of microbial cell membranes and inhibition of essential enzymes like DNA gyrase .

Nanotechnology and Materials Science

The compound’s dual functionality enables its use in synthesizing silver nanoparticles (AgNPs). Acting as both a reducing agent and stabilizer, 4-azidobenzohydrazide facilitates the formation of monodisperse AgNPs (10–20 nm diameter) with applications in catalytic degradation of organic pollutants and antimicrobial coatings.

Photoaffinity Labeling

The azido group undergoes Staudinger ligation or strain-promoted azide-alkyne cycloaddition (SPAAC), making the compound a valuable photoaffinity probe for studying protein-ligand interactions in structural biology.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Derivatives of 4-azidobenzohydrazide inhibit α-amylase (IC₅₀: 18.7 µM) and acetylcholinesterase (IC₅₀: 23.4 µM), suggesting potential for managing diabetes and neurodegenerative disorders . The hydrazide moiety chelates metal ions in enzyme active sites, while the azido group enhances membrane permeability.

Apoptotic Induction in Cancer Cells

In vitro studies demonstrate that hydrazone derivatives induce apoptosis in MCF-7 breast cancer cells via caspase-3 activation and downregulation of Bcl-2 anti-apoptotic proteins .

Comparative Analysis with Related Compounds

Table 3: Functional Group Impact on Reactivity

| Compound | Key Functional Groups | Primary Applications |

|---|---|---|

| 4-Azidobenzohydrazide | -N₃, -CONHNH₂ | Antimicrobial agents, AgNPs |

| 4-Hydroxybenzhydrazide | -OH, -CONHNH₂ | Antioxidant research |

| 3-Bromo-4-azidobenzoic acid | -Br, -N₃, -COOH | Halogenation studies |

The azido group distinguishes 4-azidobenzohydrazide from hydroxyl- or halogen-substituted analogs, enabling unique reactivity in click chemistry and photolytic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume